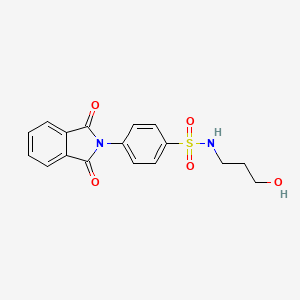
1-methyl-4-(3-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(3-methylcyclohexyl)piperazine, also known as MeMC, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. MeMC is a synthetic compound that is structurally similar to other piperazine derivatives, such as mCPP and TFMPP, which have been investigated for their effects on the central nervous system. In
Wirkmechanismus
1-methyl-4-(3-methylcyclohexyl)piperazine's mechanism of action is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. 1-methyl-4-(3-methylcyclohexyl)piperazine has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. 1-methyl-4-(3-methylcyclohexyl)piperazine has also been found to inhibit the reuptake of serotonin, which could lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-methyl-4-(3-methylcyclohexyl)piperazine has been found to have a range of biochemical and physiological effects, including increased levels of serotonin in the brain, decreased anxiety and depression-like behaviors in animal models, and decreased food intake. 1-methyl-4-(3-methylcyclohexyl)piperazine has also been found to have a stimulatory effect on the cardiovascular system, increasing heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-4-(3-methylcyclohexyl)piperazine in lab experiments is its specificity for serotonin receptors, which allows for targeted investigation of the role of serotonin in neurological disorders. However, 1-methyl-4-(3-methylcyclohexyl)piperazine's stimulatory effect on the cardiovascular system can be a limitation, as it may confound results in certain experiments.
Zukünftige Richtungen
For research on 1-methyl-4-(3-methylcyclohexyl)piperazine could include investigating its potential therapeutic applications in the treatment of neurological disorders, such as depression and anxiety. Further studies could also explore the mechanism of action of 1-methyl-4-(3-methylcyclohexyl)piperazine and its effects on other neurotransmitter systems. Additionally, research could focus on developing more selective 1-methyl-4-(3-methylcyclohexyl)piperazine analogs with fewer cardiovascular side effects.
Synthesemethoden
1-methyl-4-(3-methylcyclohexyl)piperazine can be synthesized by reacting 3-methylcyclohexylamine with methyl iodide in the presence of a base, such as potassium carbonate. The reaction yields 1-methyl-4-(3-methylcyclohexyl)piperazine as a white crystalline powder, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(3-methylcyclohexyl)piperazine has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that 1-methyl-4-(3-methylcyclohexyl)piperazine has an affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. 1-methyl-4-(3-methylcyclohexyl)piperazine has also been found to inhibit the reuptake of serotonin, which could lead to increased levels of serotonin in the brain.
Eigenschaften
IUPAC Name |
1-methyl-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJAMUPZNMBWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)
![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)


![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)

